molecular formula C14H19NO3 B2863198 (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid CAS No. 1164102-16-2

(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid

Cat. No. B2863198
CAS RN: 1164102-16-2
M. Wt: 249.31
InChI Key: KGSUAYOKUTTZHA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid” is a chemical compound used for proteomics research . Its molecular formula is C14H19NO3 and it has a molecular weight of 249.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid” are characterized by its molecular weight (249.31) and its molecular formula (C14H19NO3) . Detailed information about its melting point, boiling point, and density was not found.

Scientific Research Applications

Occurrence and Environmental Impact

Parabens, including structures similar to "(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid," are widely used as preservatives in foodstuffs, cosmetics, and pharmaceuticals. Research highlights their ubiquitous presence in water environments due to the continuous introduction into the environment from consumer product usage. Parabens can undergo reactions leading to the formation of halogenated by-products, which have been detected in various aquatic settings, raising concerns about their stability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological and Toxicological Properties

  • Antimicrobial Preservative Efficacy : Parabens, structurally related to "(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid," are highlighted for their long history of use as antimicrobial preservatives across various products. Studies have confirmed their low acute toxicity and absence of significant accumulation in organisms, though sensitization and allergic reactions have been reported under certain conditions (Soni, Burdock, Taylor, & Greenberg, 2001).

Environmental Fate and Behavior

Parabens' environmental fate, reflecting potential behaviors of compounds like "(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid," demonstrates their biodegradability but also their continuous detection in surface waters and sediments. This persistence is attributed to widespread use and continuous environmental discharge, necessitating further studies on their long-term ecological impacts (Haman et al., 2015).

Bioactivities and Molecular Mechanisms

  • Anti-inflammatory Properties : Compounds like gallic acid, structurally related to the query chemical, have been investigated for their anti-inflammatory properties. These activities are mediated through the modulation of MAPK and NF-κB signaling pathways, suggesting potential therapeutic applications in inflammation-related diseases (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).

properties

IUPAC Name

(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSUAYOKUTTZHA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid

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